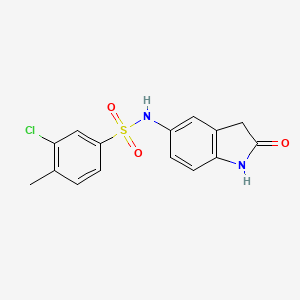
3-Chlor-4-methyl-N-(2-oxoindolin-5-yl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the reaction of N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles . Another method involves the catalyst-free Henry reaction of 3,5-dimethyl-4-nitroisoxazole and isatin .Molecular Structure Analysis
The molecular structure of this compound includes a benzenesulfonamide group attached to a 2-oxoindolin-5-yl group. The exact structure can be determined using techniques such as IR, MS, 1H NMR and 13C NMR .Chemical Reactions Analysis
The chemical reactions involving this compound could include the insertion of sulfur dioxide in the absence of any metals or photo-redox catalysts under mild conditions . Another possible reaction is a retro-Henry type reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. It is known to have a molecular weight of 336.79.Wissenschaftliche Forschungsanwendungen
Antitumorpotenzial
Obwohl spezifische Studien zu dieser Verbindung begrenzt sind, wurden andere 2-Oxoindolin-Derivate auf ihre Zytotoxizität gegenüber Krebszellen untersucht. Weitere Untersuchungen sind gerechtfertigt, um die Antitumoreigenschaften dieser Verbindung zu bewerten .
Arzneimittelentwicklung und Rezeptorbindung
Indolderivate dienen als wertvolle Gerüste für die Arzneimittelentwicklung. Ihre Fähigkeit, an mehrere Rezeptoren zu binden, macht sie zu attraktiven Kandidaten für die Entwicklung neuer Therapeutika. Die Untersuchung der Bindungsaffinität dieser Verbindung zu bestimmten Rezeptoren könnte weitere Erkenntnisse liefern .
Antioxidative und entzündungshemmende Eigenschaften
Obwohl direkte Beweise für diese spezifische Verbindung rar sind, zeigen Indolderivate im Allgemeinen antioxidative und entzündungshemmende Aktivitäten. Weitere Studien könnten ihr Potenzial in diesen Bereichen aufklären .
Andere biologische Aktivitäten
Indolderivate wurden auch mit antituberkulären, antidiabetischen und antimikrobiellen Wirkungen in Verbindung gebracht. Obwohl uns direkte Daten zu dieser Verbindung fehlen, legt ihre strukturelle Ähnlichkeit mit anderen Indolderivaten ein breites Spektrum an biologischen Aktivitäten nahe, das es wert ist, erforscht zu werden .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have been designed as acetylcholine esterase (AChE) inhibitors , which are used clinically to treat Alzheimer’s disease (AD) .
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole derivatives are known to affect a broad spectrum of biological activities . This suggests that the compound may influence various biochemical pathways related to these activities.
Result of Action
It’s known that indole derivatives have diverse biological activities . This suggests that the compound may have a variety of molecular and cellular effects depending on the specific biological activity it modulates.
Action Environment
It’s known that the biological activity of indole derivatives can be influenced by various factors . This suggests that environmental factors could potentially affect the action of this compound.
Biochemische Analyse
Biochemical Properties
3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide plays a crucial role in biochemical reactions due to its unique structure. This compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with caspase-3, a key enzyme in the apoptosis pathway . The interaction between 3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide and caspase-3 leads to the activation of the enzyme, promoting programmed cell death in cancer cells . Additionally, this compound has shown potential in inhibiting acetylcholine esterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing neurotransmission .
Cellular Effects
The effects of 3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by activating caspase-3, leading to cell death . It also affects cell signaling pathways, such as the p53 pathway, which is crucial for cell cycle regulation and apoptosis . Furthermore, 3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide influences gene expression by modulating the activity of transcription factors involved in cell proliferation and survival . In neuronal cells, this compound enhances neurotransmission by inhibiting acetylcholine esterase, thereby increasing the levels of acetylcholine .
Molecular Mechanism
The molecular mechanism of action of 3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide involves several key interactions at the molecular level. This compound binds to the active site of caspase-3, leading to its activation and subsequent induction of apoptosis . The binding interaction is facilitated by the sulfonamide group, which forms hydrogen bonds with the enzyme’s active site residues . Additionally, 3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide inhibits acetylcholine esterase by binding to its active site, preventing the breakdown of acetylcholine and enhancing neurotransmission . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its efficacy in inducing apoptosis in cancer cells and inhibiting acetylcholine esterase in neuronal cells . Prolonged exposure to the compound may lead to adaptive responses in cells, such as upregulation of anti-apoptotic proteins or increased expression of acetylcholine esterase .
Dosage Effects in Animal Models
The effects of 3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide vary with different dosages in animal models. At low doses, the compound effectively induces apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum concentration of the compound is required to achieve its therapeutic effects . Careful dosage optimization is essential to maximize the compound’s efficacy while minimizing its adverse effects .
Metabolic Pathways
3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes . It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The metabolites of 3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide are excreted primarily through the kidneys . The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of 3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide within cells and tissues are mediated by various transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it binds to intracellular proteins, such as heat shock proteins, which facilitate its distribution to specific cellular compartments . The compound’s localization and accumulation within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of 3-chloro-4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, it can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
3-chloro-4-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-9-2-4-12(8-13(9)16)22(20,21)18-11-3-5-14-10(6-11)7-15(19)17-14/h2-6,8,18H,7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADNRWIFRNOHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

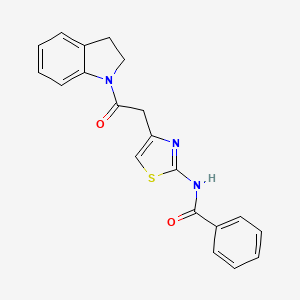
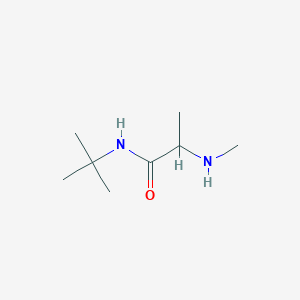

![2-(2-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2583383.png)
![N-[(4-methylphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide](/img/structure/B2583384.png)
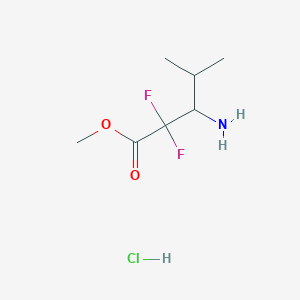
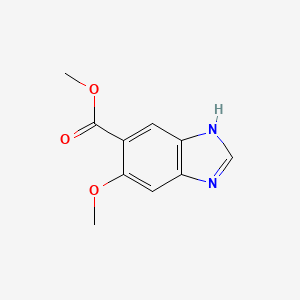
![2-(piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2583390.png)
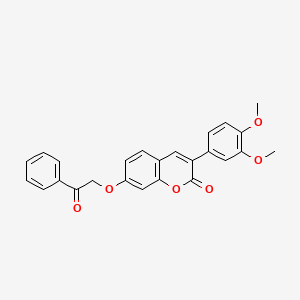
![5-[2-(Pyridin-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2583393.png)
![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2583394.png)
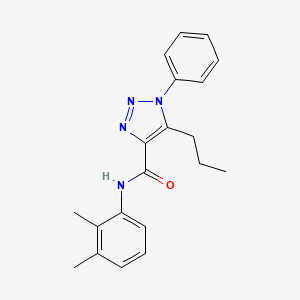
![[4-Chloro-5-(pyridin-3-ylmethoxy)-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2583399.png)
